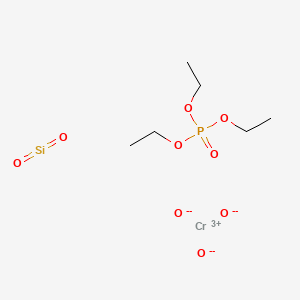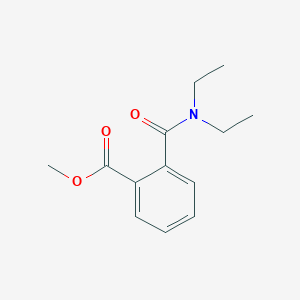
Benzeneacetic acid, a,a'-dithiobis(a-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, a,a’-dithiobis(a-phenyl-) is a compound with a complex structure that includes benzene rings and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, a,a’-dithiobis(a-phenyl-) typically involves the reaction of benzeneacetic acid with sulfur-containing reagents. The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, a,a’-dithiobis(a-phenyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur compounds.
Substitution: The benzene rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzene derivatives.
Scientific Research Applications
Benzeneacetic acid, a,a’-dithiobis(a-phenyl-) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, a,a’-dithiobis(a-phenyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through pathways involving oxidative stress, redox reactions, and binding to specific proteins.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler analog with similar structural features but lacking the sulfur atoms.
Benzeneacetic acid: Another related compound with a similar backbone but different functional groups.
Uniqueness
Benzeneacetic acid, a,a’-dithiobis(a-phenyl-) is unique due to the presence of sulfur atoms, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where sulfur chemistry is essential.
Properties
CAS No. |
21089-44-1 |
|---|---|
Molecular Formula |
C28H22O4S2 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-[[carboxy(diphenyl)methyl]disulfanyl]-2,2-diphenylacetic acid |
InChI |
InChI=1S/C28H22O4S2/c29-25(30)27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)33-34-28(26(31)32,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,(H,29,30)(H,31,32) |
InChI Key |
MMYHHXVQHCJTHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)SSC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2Z)-2-[(E)-3-(7-chloro-1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1-ethylbenzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12792246.png)




![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one](/img/structure/B12792295.png)
![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B12792307.png)




